molecular formula C19H17N3O4S B2474728 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941930-30-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2474728
CAS RN: 941930-30-9
M. Wt: 383.42
InChI Key: VQCCBUSFXVXAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluations

Compounds related to 1,3,4-oxadiazole derivatives have been computationally and pharmacologically evaluated for various biological activities. These include toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives showed moderate inhibitory effects across assays, with some exhibiting good affinity and efficacy in analgesic and anti-inflammatory contexts, highlighting their potential therapeutic applications (Faheem, 2018).

Antiproliferative Activities

Some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. Notably, certain compounds demonstrated high effectiveness against PC3 cells, with moderate activities against Bcap37 and BGC823 cells, suggesting their potential as cancer therapeutics (Jin et al., 2006).

Antimicrobial and Hemolytic Activity

A series of 2,5-disubstituted 1,3,4-oxadiazole compounds have been explored for their antimicrobial and hemolytic activities. These studies indicate variable antimicrobial effectiveness relative to reference standards, with certain derivatives standing out due to their potent antimicrobial properties and lower cytotoxicity, making them candidates for further biological screening (Gul et al., 2017).

Anticonvulsant Evaluation

Investigations into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have yielded insights into their anticonvulsant activities. Specific compounds have shown significant efficacy in models of seizures, underlining their potential for development into anticonvulsant medications (Nath et al., 2021).

Anti-Salmonella Typhi Activity

The reaction of phenyl acetic acid derivatives has led to the creation of 2-amino-1,3,4-oxadiazole derivatives with notable antibacterial activity against Salmonella typhi. This suggests these compounds' utility in treating infections caused by this pathogen (Salama, 2020).

Enzyme Inhibitory Potential

New sulfonamides with benzodioxane and acetamide moieties have been synthesized to explore their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This research highlights the potential of these compounds in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-27-14-5-2-12(3-6-14)10-17(23)20-19-22-21-18(26-19)13-4-7-15-16(11-13)25-9-8-24-15/h2-7,11H,8-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCCBUSFXVXAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.